benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Description
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS: 2387602-11-9) is a bicyclic carbamate derivative with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.31 g/mol. Its structure features a 2-oxabicyclo[2.1.1]hexane core substituted with a hydroxymethyl group at the 4-position and a benzyl carbamate moiety at the 1-position. Key physicochemical properties include a predicted density of 1.297±0.06 g/cm³, boiling point of 455.5±20.0 °C, and pKa of 12.70±0.46, indicating moderate hydrophilicity and stability under basic conditions .
Its hydroxymethyl group enables derivatization, while the carbamate linkage provides hydrolytic stability compared to esters.
Properties
IUPAC Name |
benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-14-7-15(8-14,20-11-14)9-16-13(18)19-6-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQVUIWQPOBYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CNC(=O)OCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate typically involves the reaction of benzyl carbamate with a suitable oxabicyclohexane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate has been explored for its potential as a therapeutic agent due to its structural features that may influence biological activity.
Case Study: Antimycobacterial Activity
A study synthesized a series of compounds related to benzyl derivatives, evaluating their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications in the benzyl structure could enhance antimicrobial properties, suggesting that similar compounds, including this compound, might exhibit significant antimycobacterial activity .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions.
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of the Bicyclic Core : The bicyclic structure can be synthesized through cyclization reactions involving precursors that contain hydroxymethyl groups.
- Carbamate Formation : The carbamate group can be introduced via reaction with isocyanates or carbamates under suitable conditions.
These synthetic routes allow for the modification of the compound to enhance its properties or tailor it for specific applications.
Potential Drug Development
The compound's structural characteristics suggest it could interact with biological targets effectively, making it a candidate for further drug development studies.
Therapeutic Potential
Research has indicated that compounds with similar structures can modulate biological pathways, including those involved in inflammation and microbial resistance . this compound could be investigated for its potential roles in:
- Antioxidant Activity : Compounds with similar frameworks have shown promise as free radical scavengers .
- Enzyme Inhibition : Its ability to inhibit enzymes involved in metabolic pathways could be explored further, particularly concerning xanthine oxidase inhibition .
Mechanism of Action
The mechanism of action of benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Benzyl N-{4-Aminobicyclo[2.1.1]Hexan-1-yl}Carbamate Hydrochloride (CAS: 1354951-84-0)
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 282.77 g/mol
- Key Differences : Replaces the hydroxymethyl group with an amine and is formulated as a hydrochloride salt.
[4-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]Hexan-1-yl]Methyl Acetate (CAS: 2170372-27-5)
- Molecular Formula : C₉H₁₄O₄
- Molecular Weight : 186.21 g/mol
- Key Differences : Replaces the benzyl carbamate with an acetate ester .
- Properties : Lower molecular weight and altered hydrophobicity (predicted pKa = 14.86±0.10). The acetate group may improve membrane permeability but reduce hydrolytic stability compared to carbamates .
Substituent Positional Isomers
Benzyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]Hexan-4-yl]Carbamate (CAS: 2170372-30-0)
- Molecular Formula: C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- Key Differences : The hydroxymethyl group is at the 1-position instead of the 4-position.
- Properties : Lower predicted boiling point (445.0±38.0 °C) and pKa (11.74±0.40), suggesting altered solubility and reactivity due to steric and electronic effects .
Carbamate Protecting Group Variations
tert-Butyl N-[[4-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]Hexan-1-yl]Methyl]Carbamate (CAS: 2174007-89-5)
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- Key Differences : Replaces the benzyl group with a tert-butyl carbamate .
- Properties : The tert-butyl group enhances steric protection, improving stability under acidic conditions. Lower molecular weight (243.3 vs. 277.31) may reduce lipophilicity. Purity ≥97% in commercial supplies .
Bicyclic Ring Size Variations
Benzyl N-[[4-(Hydroxymethyl)-2-Oxabicyclo[2.2.2]Octan-1-yl]Methyl]Carbamate
- Key Differences : Features a 2.2.2 bicyclooctane ring instead of 2.1.1 hexane.
- Commercial availability noted with CAS 2665660-68-2 .
Comparative Data Table
Biological Activity
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS Number: 2387602-11-9) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Purity : >97%
- CAS Number : 2387602-11-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating acid-base balance and ion transport in cells.
Inhibition Studies
Research indicates that derivatives of carbamates, including benzyl N-substituted compounds, exhibit significant inhibitory effects against different isoforms of human carbonic anhydrases (hCAs). The inhibition constants () for these compounds range from low nanomolar to micromolar concentrations, suggesting potent activity.
| Compound | Target Enzyme | (nM) | Comments |
|---|---|---|---|
| Benzyl Carbamate Derivative | hCA II | 1.7 - 85.8 | Effective against multiple isoforms |
| Benzyl Carbamate Derivative | hCA VII | 69.3 - 925.9 | Comparable to standard inhibitors |
| Benzyl Carbamate Derivative | MscCA | 360.8 - 618.9 | Moderate inhibition observed |
Case Studies
-
Carbonic Anhydrase Inhibition :
A study published in PMC evaluated a series of alkyl/benzyl carbamates for their inhibitory effects on human and bacterial carbonic anhydrases. The results demonstrated that benzyl derivatives exhibited superior inhibition compared to other alkyl counterparts, with specific substitutions enhancing potency significantly . -
Histone Deacetylase Activity :
Another investigation focused on the synthesis and evaluation of benzyl carbamates as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. The results indicated that certain derivatives showed promising HDAC inhibitory activity, which could be leveraged for therapeutic applications in oncology . -
Neuroprotective Effects :
Preliminary studies suggest potential neuroprotective effects of benzyl N-substituted compounds in models of neurodegenerative diseases, although further research is needed to elucidate the underlying mechanisms and therapeutic viability.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. The compound exhibits some hazardous characteristics, such as being harmful if ingested (H302). Proper handling and storage conditions must be observed to mitigate risks associated with exposure .
Q & A
Q. What in silico tools predict metabolic liabilities of the carbamate group in preclinical models?
- Metabolic Modeling : CYP450 isoform docking (e.g., CYP3A4) identifies oxidation hotspots. QSAR models predict hydrolysis rates in human liver microsomes, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
